Cas no 2228233-05-2 (1-(2-bromo-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one)
1-(2-bromo-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(2-bromo-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one
- 2228233-05-2
- EN300-1927442
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- Inchi: 1S/C6H7BrN2OS/c1-8-2-5(10)4-3-11-6(7)9-4/h3,8H,2H2,1H3
- InChI Key: BQZGRHMEMVROBR-UHFFFAOYSA-N
- SMILES: BrC1=NC(=CS1)C(CNC)=O
Computed Properties
- Exact Mass: 233.94625g/mol
- Monoisotopic Mass: 233.94625g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 70.2Ų
1-(2-bromo-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1927442-1g |
1-(2-bromo-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one |
2228233-05-2 | 1g |
$1485.0 | 2023-09-17 | ||
| Enamine | EN300-1927442-5g |
1-(2-bromo-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one |
2228233-05-2 | 5g |
$4309.0 | 2023-09-17 | ||
| Enamine | EN300-1927442-10g |
1-(2-bromo-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one |
2228233-05-2 | 10g |
$6390.0 | 2023-09-17 | ||
| Enamine | EN300-1927442-0.05g |
1-(2-bromo-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one |
2228233-05-2 | 0.05g |
$1247.0 | 2023-09-17 | ||
| Enamine | EN300-1927442-0.1g |
1-(2-bromo-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one |
2228233-05-2 | 0.1g |
$1307.0 | 2023-09-17 | ||
| Enamine | EN300-1927442-0.25g |
1-(2-bromo-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one |
2228233-05-2 | 0.25g |
$1366.0 | 2023-09-17 | ||
| Enamine | EN300-1927442-0.5g |
1-(2-bromo-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one |
2228233-05-2 | 0.5g |
$1426.0 | 2023-09-17 | ||
| Enamine | EN300-1927442-1.0g |
1-(2-bromo-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one |
2228233-05-2 | 1g |
$1485.0 | 2023-05-31 | ||
| Enamine | EN300-1927442-2.5g |
1-(2-bromo-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one |
2228233-05-2 | 2.5g |
$2912.0 | 2023-09-17 | ||
| Enamine | EN300-1927442-5.0g |
1-(2-bromo-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one |
2228233-05-2 | 5g |
$4309.0 | 2023-05-31 |
1-(2-bromo-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 1-(2-bromo-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one
Professional Introduction to Compound with CAS No. 2228233-05-2 and Product Name: 1-(2-bromo-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one
The compound with the CAS number 2228233-05-2 and the product name 1-(2-bromo-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a thiazole core, which is a well-known pharmacophore in medicinal chemistry, known for its role in various bioactive scaffolds. The presence of a bromo substituent and an amine functional group further enhances its pharmacological profile, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, infection, and cancer. The thiazole ring in this compound is particularly noteworthy, as it has been extensively studied for its antimicrobial, antifungal, and anti-inflammatory properties. The bromo atom at the 2-position of the thiazole ring is strategically placed to influence electronic and steric properties, which can be critical for binding affinity to biological targets. Additionally, the methylamino group at the 2-position of the ethanone moiety introduces basicity and potential hydrogen bonding capabilities, which are essential for interactions with acidic or polar residues in biological macromolecules.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The thiazole scaffold has been shown to interact with various neurotransmitter receptors and ion channels, making it a valuable component in the development of drugs targeting conditions such as epilepsy, depression, and neurodegenerative diseases. Recent studies have demonstrated that derivatives of thiazole exhibit significant effects on neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and serotonin. The bromo substituent may enhance these effects by improving solubility and metabolic stability, while the methylamino group could facilitate receptor binding through electrostatic interactions.
The compound's structure also suggests potential utility in oncology research. Thiazole derivatives have been extensively investigated for their ability to inhibit kinases and other enzymes involved in cancer cell proliferation. The bromo atom can serve as a handle for further derivatization via cross-coupling reactions, allowing chemists to explore a wide range of analogs with tailored biological activities. Furthermore, the amine group provides a site for covalent bonding with biomolecules or for further functionalization to enhance target specificity. Preliminary computational studies indicate that this compound may bind effectively to ATP-binding sites on kinases, potentially leading to potent antitumor effects.
Another area where this compound shows promise is in antimicrobial applications. The combination of a thiazole core and a bromo substituent has been shown to confer activity against Gram-positive bacteria by interfering with cell wall synthesis or DNA replication. The methylamino group may also contribute to antimicrobial properties by disrupting bacterial membrane potential or inhibiting essential metabolic pathways. In light of rising antibiotic resistance worldwide, compounds like this one represent a critical resource for developing novel antimicrobial agents. Researchers are particularly interested in exploring their efficacy against multidrug-resistant strains of bacteria.
From a synthetic chemistry perspective, the preparation of 1-(2-bromo-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one offers an excellent opportunity to develop new methodologies for constructing complex heterocyclic frameworks. The synthesis involves key steps such as bromination of thiazole derivatives followed by condensation reactions with appropriate amine sources. Advances in catalytic systems have enabled more efficient and selective transformations, allowing chemists to access previously inaccessible analogs with higher yields and purity. These synthetic improvements are not only relevant for this specific compound but also contribute to broader advancements in medicinal chemistry.
The pharmacokinetic properties of this compound are also under investigation. Understanding how it is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical potential. Initial studies suggest that the presence of both polar (amine) and lipophilic (thiazole) regions may result in moderate solubility and bioavailability characteristics suitable for oral administration. However, further optimization may be necessary to improve pharmacokinetic profiles based on data from preclinical studies conducted so far.
In conclusion,1-(2-bromo-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one (CAS No. 2228233-05-2) represents a versatile molecular scaffold with significant therapeutic potential across multiple disease areas including neurological disorders,cancer, infections,and inflammation-related conditions.* Its unique structural features—such as*the*thiazole*core,*bromo*substituent,*and*methylamino*group—make it an attractive candidate for further research.* As our understanding*of*biological targets*and*synthetic methodologies*continues*to evolve,*compounds*like*this one will play an increasingly important role*in drug discovery.* Continued investigation into its biological activity,*pharmacokinetics,*and*safety profile*holds promise*for future medical applications.*
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